Compound Description: This compound is a novel PYGB inhibitor with promising anti-ischemic brain injury activity. [] It exhibits linear pharmacokinetic characteristics in rats within a specific dose range (0.8–3.2 mg/kg) when administered intravenously. [] This compound can cross the blood-brain barrier, as evidenced by its presence in rat brain tissue following injection. []
Imatinib
Compound Description: Imatinib is a small-molecule drug with known CNS penetration. [] It is used as a point of comparison in a study investigating the blood-nerve barrier (BNB) permeability of various drugs, including its interaction with efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). []
Relevance: This study explores factors influencing drug distribution into peripheral nerves, using imatinib as a reference compound. [] Although structurally distinct from N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, the study's findings regarding small molecule penetration of the BNB, and the limited impact of P-gp and BCRP on this process, could be relevant in understanding the distribution profile of the target compound, especially if it demonstrates similar physicochemical properties to imatinib.
Abacavir
Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor used in anti-HIV1 therapy. [] This study reveals it is a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier. [] P-gp limits abacavir's brain distribution, highlighting the transporter's role in influencing drug access to the CNS. []
Relevance: While structurally dissimilar to N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, abacavir's interaction with P-gp is relevant. [] If the target compound exhibits similar physicochemical properties, it may also be susceptible to P-gp mediated efflux, potentially impacting its brain distribution. Understanding abacavir's transport characteristics offers insights for predicting similar behavior with other compounds, including the target compound.
(R)-Methanandamide
Compound Description: (R)-Methanandamide is a metabolically stable analog of the endocannabinoid anandamide. [, ] It stimulates nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC) through a novel, non-CB1 and non-CB2 receptor pathway. [, ] This activation leads to vasorelaxation, suggesting a potential role in cardiovascular regulation. [, ]
Relevance: (R)-Methanandamide's interaction with a novel anandamide receptor to induce NO production and vasorelaxation is interesting in the context of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide. [, ] While their structures differ significantly, both compounds highlight the potential for discovering and targeting novel receptors or pathways for therapeutic benefit, even within well-studied systems.
Compound Description: YM060 is a potent and selective 5-HT3 receptor antagonist, structurally distinct from other known antagonists of this receptor. [] It demonstrates efficacy in inhibiting serotonin-induced bradycardia in rats, indicating potential applications in treating nausea and vomiting. [] Its (S)-enantiomer shows significantly lower potency, emphasizing the importance of stereochemistry for its activity. []
Relevance: Although structurally unrelated to N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, YM060 serves as an example of a highly potent and selective antagonist targeting a specific receptor subtype. [] This highlights the importance of structural optimization and stereochemistry in drug discovery, aspects that may be relevant when considering the pharmacological profile and potential optimization of the target compound.
Zidovudine (AZT)
Compound Description: Zidovudine is another nucleoside reverse-transcriptase inhibitor used in anti-HIV1 therapy, investigated for its interaction with the efflux transporter breast cancer resistance protein (Bcrp). [] The study reveals that Bcrp deletion has minimal impact on zidovudine's pharmacokinetics and brain penetration, suggesting this transporter doesn't significantly restrict its CNS distribution. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.